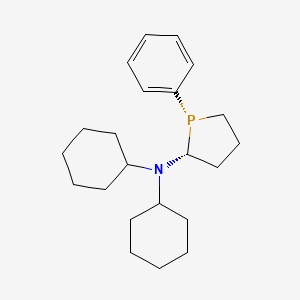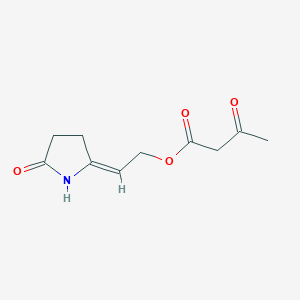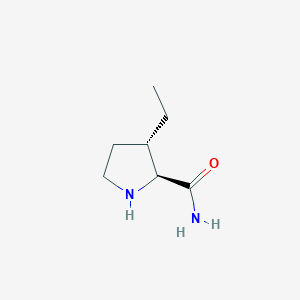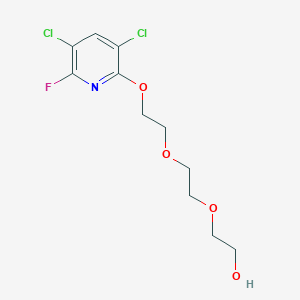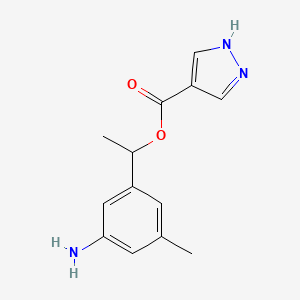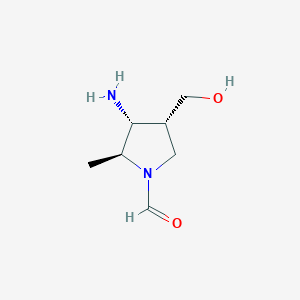
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by multiple stereocenters, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and biochemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. This can be achieved through chiral catalysts or chiral auxiliaries. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of (2S,3R,4R)-3-amino-4-(carboxymethyl)-2-methylpyrrolidine.
Reduction: Formation of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4R)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-6-icosenoic acid
- (1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride
Uniqueness
Compared to similar compounds, (2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde stands out due to its unique combination of functional groups and stereochemistry. This distinct structure allows for specific interactions with biological targets and makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
(2S,3R,4R)-3-amino-4-(hydroxymethyl)-2-methylpyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C7H14N2O2/c1-5-7(8)6(3-10)2-9(5)4-11/h4-7,10H,2-3,8H2,1H3/t5-,6-,7-/m0/s1 |
Clave InChI |
HWGRFIHZYUCMAE-ACZMJKKPSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](CN1C=O)CO)N |
SMILES canónico |
CC1C(C(CN1C=O)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


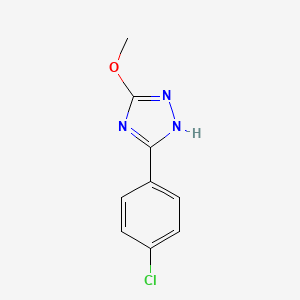
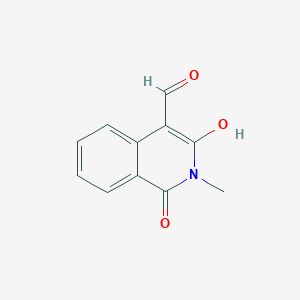
![1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone](/img/structure/B12890800.png)

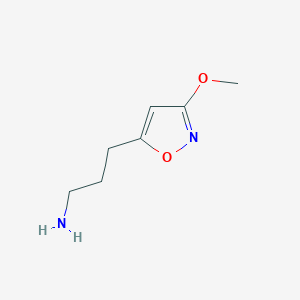
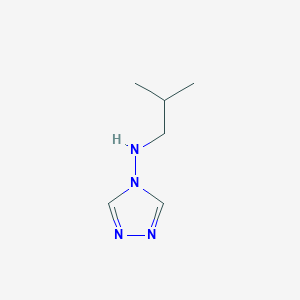
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
